molecular formula C11H15NOS B6536716 N-[(thiophen-3-yl)methyl]cyclopentanecarboxamide CAS No. 1060175-91-8

N-[(thiophen-3-yl)methyl]cyclopentanecarboxamide

Cat. No.: B6536716
CAS No.: 1060175-91-8
M. Wt: 209.31 g/mol
InChI Key: CXDUTYMTNVGXGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(thiophen-3-yl)methyl]cyclopentanecarboxamide is a compound that features a thiophene ring, which is a five-membered heteroaromatic ring containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry . This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(thiophen-3-yl)methyl]cyclopentanecarboxamide typically involves the formation of the thiophene ring followed by its functionalization. One common method for synthesizing thiophene derivatives is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives often involves multicomponent reactions that allow for the efficient formation of the thiophene ring. These methods are advantageous due to their ability to produce high yields and their applicability to large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[(thiophen-3-yl)methyl]cyclopentanecarboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

N-[(thiophen-3-yl)methyl]cyclopentanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(thiophen-3-yl)methyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including those involved in inflammation, oxidative stress, and cell proliferation . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(thiophen-3-yl)methyl]cyclopentanecarboxamide is unique due to its specific structure, which combines a thiophene ring with a cyclopentanecarboxamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiophene derivatives .

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c13-11(10-3-1-2-4-10)12-7-9-5-6-14-8-9/h5-6,8,10H,1-4,7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDUTYMTNVGXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.